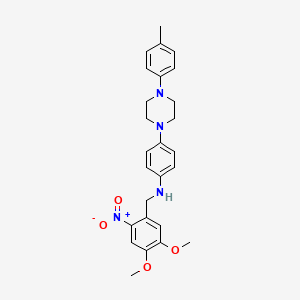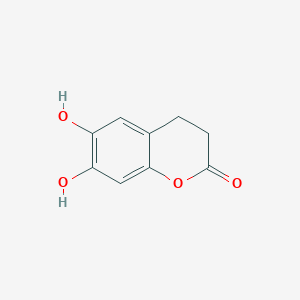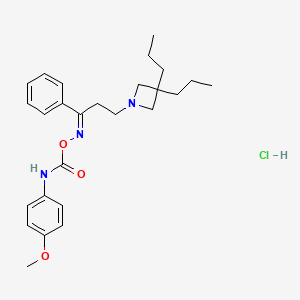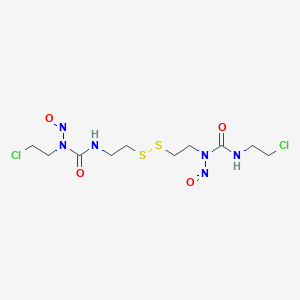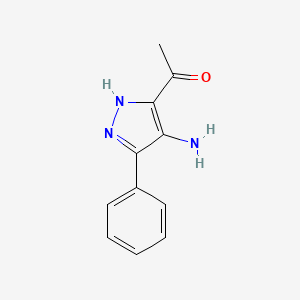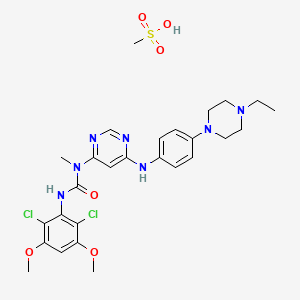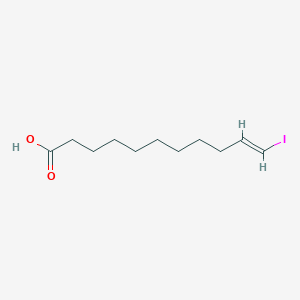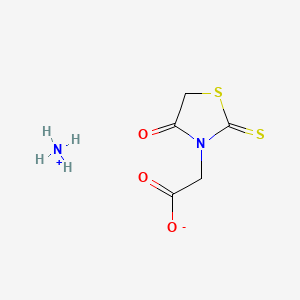
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium salt of rhodanic acid, also known as ammonium thiocyanate, is an inorganic compound with the formula NH₄SCN. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other chemicals, in photography, and in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium salt of rhodanic acid can be synthesized through the reaction of ammonium hydroxide with carbon disulfide, followed by oxidation. The general reaction is as follows: [ \text{NH}_3 + \text{CS}_2 \rightarrow \text{NH}_4\text{SCN} ]
Industrial Production Methods: In industrial settings, ammonium salt of rhodanic acid is typically produced by reacting ammonia with carbon disulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium salt of rhodanic acid can undergo oxidation to form ammonium sulfate and carbon dioxide.
Reduction: It can be reduced to form thiourea.
Substitution: It can react with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as zinc or iron.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Ammonium sulfate and carbon dioxide.
Reduction: Thiourea.
Substitution: Ammonium halides.
科学研究应用
Ammonium salt of rhodanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of herbicides, fungicides, and as a corrosion inhibitor.
作用机制
The mechanism of action of ammonium salt of rhodanic acid involves its ability to donate thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes or inhibition of enzymatic activity. The pathways involved include redox reactions and coordination chemistry.
相似化合物的比较
- Sodium thiocyanate (NaSCN)
- Potassium thiocyanate (KSCN)
- Calcium thiocyanate (Ca(SCN)₂)
Comparison:
- Solubility: Ammonium salt of rhodanic acid is highly soluble in water, similar to sodium and potassium thiocyanates, but more soluble than calcium thiocyanate.
- Reactivity: It exhibits similar reactivity patterns to other thiocyanates, undergoing oxidation, reduction, and substitution reactions.
- Applications: While all thiocyanates have similar applications, ammonium salt of rhodanic acid is particularly favored in biochemical and pharmaceutical applications due to its high solubility and stability.
属性
CAS 编号 |
88891-95-6 |
|---|---|
分子式 |
C5H8N2O3S2 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
azanium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C5H5NO3S2.H3N/c7-3-2-11-5(10)6(3)1-4(8)9;/h1-2H2,(H,8,9);1H3 |
InChI 键 |
ILTPKTNBJUOFSW-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=S)S1)CC(=O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


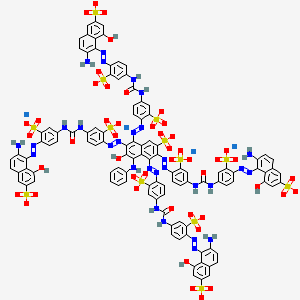

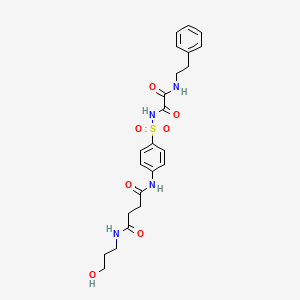
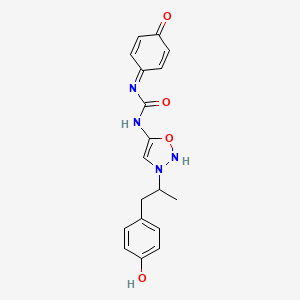

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
